molecular formula C15H19N3O5 B3992305 4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE

4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE

Cat. No.: B3992305
M. Wt: 321.33 g/mol
InChI Key: DHWMHBVFMVLDNF-UHFFFAOYSA-N
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Description

4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE is a complex organic compound characterized by the presence of morpholine and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE typically involves the reaction of morpholine derivatives with nitrophenyl compounds. One common method involves the use of morpholine hydrochloride and phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . This reaction yields morpholine-4-carbonyl chloride, which can then be further reacted with nitrophenyl compounds under controlled conditions to produce the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted morpholine compounds. These products have various applications in different fields of research and industry.

Mechanism of Action

The mechanism of action of 4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The nitrophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of morpholine and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

morpholin-4-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-15(17-5-9-23-10-6-17)13-11-12(18(20)21)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWMHBVFMVLDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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